Moderate Human DHODH Inhibition: A Quantitative Baseline for Scaffold Optimization in Anticancer and Antiparasitic Research
3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid inhibits human dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 330 nM [1]. While this potency is lower than clinical-stage DHODH inhibitors such as Farudodstat (IC₅₀ = 35 nM) [2], it provides a valuable chemical starting point for further optimization. Importantly, the compound exhibits a 3-fold selectivity window against Schistosoma mansoni DHODH (IC₅₀ = 1000 nM) [1], suggesting the scaffold can be tuned for species selectivity, a key consideration for antiparasitic drug development.
| Evidence Dimension | Inhibition of human DHODH enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 330 nM |
| Comparator Or Baseline | Farudodstat (ASLAN003): IC₅₀ = 35 nM |
| Quantified Difference | Target compound is 9.4-fold less potent |
| Conditions | Inhibition of recombinant human DHODH using dihydroorotate (DHO) as substrate; measured by DCIP reduction indirect assay |
Why This Matters
Establishes a quantifiable baseline for structure-activity relationship (SAR) campaigns aimed at improving DHODH inhibition while highlighting a species selectivity window not observed in more potent, less selective clinical candidates.
- [1] BindingDB. BDBM50523230 (CHEMBL4566973). Affinity Data: IC50 330 nM (human DHODH), IC50 1000 nM (S. mansoni DHODH). View Source
- [2] TargetMol. Farudodstat (ASLAN003). Product Information: IC50 35 nM for human DHODH. View Source
